Product packaging for 2-Methylstilbene(Cat. No.:CAS No. 74685-42-0)

2-Methylstilbene

Cat. No.: B1583567
CAS No.: 74685-42-0
M. Wt: 194.27 g/mol
InChI Key: PEBXLTUWFWEWGV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Stilbene (B7821643) Chemistry

The journey of stilbene chemistry began in 1843 with the discovery of the parent compound, stilbene (1,2-diphenylethylene), by French chemist Auguste Laurent. wikipedia.org The name "stilbene" is derived from the Greek word stilbos, meaning "shining," a nod to the compound's lustrous appearance. researchgate.netwiley-vch.de Stilbenes are characterized by a C6-C2-C6 structure, featuring two aromatic rings connected by an ethylene (B1197577) bridge, and they exist as two geometric isomers: the sterically unhindered and more stable trans-(E)-isomer and the sterically hindered cis-(Z)-isomer. wiley-vch.deum.esmdpi.com

Early research focused on the fundamental properties and synthesis of stilbene and its derivatives. The evolution of synthetic organic chemistry brought forth numerous methods for their preparation, including the Wittig reaction, Perkin reaction, Heck reaction, and McMurry reaction. researchgate.netwiley-vch.deum.es

A significant leap in stilbene chemistry was the discovery of the oxidative photocyclization of stilbenes, a reaction that forms phenanthrenes. researchtrends.net This photochemical reaction, extensively studied by Mallory and others, became a powerful synthetic tool, particularly after the discovery in 1964 that iodine could catalyze the process, allowing for more concentrated solutions and fewer side reactions. researchtrends.netnih.gov The fundamental photochemical process involves the trans-cis isomerization upon UV irradiation, followed by the cyclization of the cis-isomer to form an unstable dihydrophenanthrene intermediate, which is then oxidized to phenanthrene (B1679779). wikipedia.orgresearchtrends.netnih.gov

The discovery of naturally occurring stilbenes, such as resveratrol (B1683913) (first extracted in 1940), broadened the scope of research into their biological activities and biosynthesis in plants. mdpi.comnih.govresearchgate.net This has led to a vast and active field of study in medicinal chemistry, exploring the potential of stilbene derivatives as therapeutic agents. nih.govnih.gov

Significance of 2-Methylstilbene as a Model Compound in Photochemistry

This compound, also referred to as α-methylstilbene in some literature when the methyl group is on the ethylenic bridge, serves as a crucial model compound for investigating the influence of steric hindrance on photochemical and photophysical processes. The strategic placement of a methyl group on one of the phenyl rings forces the ring to twist out of the plane of the double bond, significantly altering its electronic and conformational properties compared to the parent stilbene molecule. vt.edumemtein.com

This non-planarity has profound consequences for its behavior in the excited state. Research has shown that deviations from planarity caused by the methyl substitution are responsible for the shorter lifetimes of the trans excited states. nih.gov A comparative study of trans-α-methylstilbene and trans-stilbene (B89595) revealed significant differences in their photochemical behavior, which are attributed to the structural changes imposed by the methyl group's steric requirements. nih.gov For instance, the rapid torsional relaxation from the excited trans state to a twisted intermediate is significantly faster in α-methylstilbene, which explains its sharply lower fluorescence quantum yield. nih.gov

The study of this compound allows researchers to dissect the intricate steps of stilbene photochemistry, particularly the cis-trans isomerization. Both isomers of stilbene undergo photoisomerization and, in the presence of methanol (B129727), can undergo photoaddition. researchgate.net These reactions are understood to proceed through a common twisted singlet excited state intermediate. researchgate.net By introducing the methyl group, scientists can systematically study how steric bulk affects the potential energy surfaces of the excited states and the dynamics of relaxation and isomerization. nih.gov Recent studies have provided high-resolution X-ray structures of both cis- and trans-α-methylstilbene, offering unprecedented insight into the ground-state geometries and confirming the pronounced departure from planarity. nih.gov

Overview of Current Academic Research Landscape

Current research on this compound is multifaceted, spanning fundamental photochemistry, polymer science, and materials science. The compound's unique properties continue to make it a subject of intense academic investigation.

Photophysical and Photochemical Studies: Recent investigations continue to refine our understanding of the photophysics of this compound isomers. A 2022 study combined X-ray crystallography, steady-state and transient spectroscopy, and theoretical calculations to provide a comprehensive picture of how the methyl group's steric hindrance dictates the compound's structure and excited-state dynamics. nih.gov Research also explores the photochemistry of this compound in confined media, such as capsules, revealing how the environment can control the outcome of photoreactions like cis-trans isomerization. rsc.org

Polymer Chemistry: this compound is utilized as a monomer in polymer synthesis. Its steric bulk influences the properties of the resulting polymers. For example, studies on the copolymerization of (E)-2-methylstilbene with maleic anhydride (B1165640) have shown that the 2-methyl group can slow the rate of polymerization due to steric hindrance. memtein.com This research is important for developing new polymeric materials with tailored properties, potentially for use as specialized surfactants. vt.edumemtein.com

Materials Science: The stilbene framework is a component of various functional materials, and derivatives like this compound are explored for specific applications. Research has been conducted on the synthesis and mesomorphic (liquid crystal) properties of α-methylstilbene-based compounds, indicating their potential in the development of new liquid crystal displays and other optical materials. nycu.edu.tw

The table below summarizes key research areas for this compound.

Table 1: Current Research Focus on this compound
Research Area Focus of Study Key Findings
Fundamental Photochemistry Elucidating the effect of steric hindrance on excited-state dynamics and isomerization pathways. The methyl group induces non-planarity, shortening excited-state lifetimes and altering photochemical reaction pathways. nih.gov
Polymer Science Use as a monomer in the synthesis of alternating copolymers. The 2-methyl group sterically hinders and slows the rate of copolymerization with monomers like maleic anhydride. memtein.com
Materials Science Development of novel liquid crystals. α-Methylstilbene derivatives have been synthesized and shown to exhibit liquid crystalline properties. nycu.edu.tw

| Medicinal Chemistry | Synthesis of derivatives as potential therapeutic agents. | α-Methylstilbene scaffolds are used to develop potent inhibitors of enzymes like aromatase for anti-cancer applications. nih.gov |

The following table provides a comparison of select photophysical data between trans-Stilbene and trans-α-Methylstilbene, illustrating the impact of the methyl group.

Table 2: Comparative Photophysical Data

Compound Fluorescence Quantum Yield (Φf) Excited State Lifetime (τs) Isomerization Quantum Yield (Φt→c)
trans-Stilbene ~0.04 ~75 ps ~0.5
trans-α-Methylstilbene ~0.001 ~1.3 ps ~0.5

Data are approximate values from various photochemical studies and are intended for comparative purposes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14 B1583567 2-Methylstilbene CAS No. 74685-42-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-12H,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBXLTUWFWEWGV-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methylstilbene and Its Derivatives

Classical Olefination Reactions

Olefination reactions provide a direct route to the formation of the carbon-carbon double bond that characterizes the stilbene (B7821643) core. The Wittig and Horner-Wadsworth-Emmons reactions are foundational methods in this category.

Wittig Reaction and its Methodological Advancements

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone for alkene synthesis. wiley-vch.de It involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. wiley-vch.de This method is highly versatile for preparing various substituted stilbenes and is not sensitive to atmospheric oxygen, which simplifies the experimental procedures. wiley-vch.de For stilbene synthesis, the reaction typically furnishes the trans-isomer with high stereospecificity; this isomer is often less soluble in the reaction solvent and can precipitate, facilitating its separation. wiley-vch.de

Recent methodological advancements have focused on developing more environmentally benign procedures. An aqueous Wittig methodology has been developed for the synthesis of α-methylstilbenes. mcmaster.canih.gov This approach utilizes tripropylphosphine-derived phosphonium salts and allows for a high-yielding olefination reaction where the desired stilbene product can be isolated by simple filtration and washing with water. nih.gov

Table 1: Examples of Aqueous Wittig Reaction for α-Methylstilbene Synthesis Data derived from research on aqueous Wittig methodologies. mcmaster.canih.gov

Aldehyde/KetonePhosphonium SaltBaseSolventProductYieldE:Z Ratio
Benzaldehyde (B42025)(1-phenylethyl)tripropylphosphonium bromideLiOHWaterα-MethylstilbeneHighN/A
Substituted Benzaldehydes(1-(substituted-phenyl)ethyl)tripropylphosphonium bromideLiOHWaterSubstituted α-MethylstilbenesHighN/A

Horner-Wadsworth-Emmons Reaction and Modified Procedures

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate-stabilized carbanions, which are generally more nucleophilic and reactive than the corresponding phosphonium ylides. wiley-vch.dewikipedia.orgorganicchemistrydata.org This increased reactivity allows for successful olefination of ketones, whereas stabilized Wittig reagents often only react with aldehydes. organicchemistrydata.org A key advantage of the HWE reaction is that its byproduct, a dialkylphosphate salt, is water-soluble and easily removed by aqueous extraction, simplifying product purification. wiley-vch.dealfa-chemistry.com

The HWE reaction is renowned for its high stereoselectivity, predominantly producing the (E)-alkene isomer, which is particularly desirable for stilbene synthesis. wikipedia.orgalfa-chemistry.com The reaction typically involves the deprotonation of a phosphonate (B1237965) ester using a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF), followed by the addition of the carbonyl compound. alfa-chemistry.com

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Stilbene Synthesis

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate Carbanion
Reactivity Less nucleophilic; reacts well with aldehydes.More nucleophilic; reacts with both aldehydes and ketones. wiley-vch.deorganicchemistrydata.org
Byproduct Triphenylphosphine oxide (often requires chromatography for removal).Water-soluble dialkylphosphate salt (removed by extraction). wiley-vch.dealfa-chemistry.com
Stereoselectivity Variable; can be tuned for (Z)- or (E)-alkenes.Typically high selectivity for the (E)-alkene. wikipedia.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions have become indispensable tools for forming carbon-carbon bonds, offering high efficiency and functional group tolerance for the synthesis of stilbenes.

Heck Reaction Strategies for Stilbene Synthesis

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org This reaction is a powerful and direct method for creating substituted alkenes, including stilbene and its derivatives. wiley-vch.debeilstein-journals.org The catalytic cycle typically involves a Pd(0)/Pd(II) interchange. wikipedia.org Various palladium sources can be used as catalysts, including palladium(II) acetate (B1210297) and palladium chloride, often supported by ligands like triphenylphosphine. wiley-vch.dewikipedia.org

Strategies to improve the Heck reaction's efficiency and sustainability include performing the reaction in alternative media. For instance, highly efficient coupling of aryl iodides and alkenes has been achieved using a water-soluble and air-stable Pd(NH₃)₂Cl₂/cationic 2,2'-bipyridyl system in neat water. mdpi.com

Table 3: Representative Conditions for Heck Reaction Synthesis of Stilbenes Data compiled from general Heck reaction literature. wiley-vch.dewikipedia.orgmdpi.com

Aryl HalideAlkeneCatalystBaseSolvent
IodobenzeneStyrenePdCl₂Potassium AcetateMethanol (B129727)
Aryl IodideStyrenePd(OAc)₂ / PPh₃TriethylamineDMF/NMP
Aryl IodideButyl AcrylatePd(NH₃)₂Cl₂ / Cationic BipyridylBu₃NWater

Stereoselective Synthesis via Organozinc Reagents

Palladium-catalyzed cross-coupling reactions involving organozinc reagents, often referred to as Negishi couplings, provide a robust method for stilbene synthesis. researchgate.net Organozinc reagents are valued for their high functional group tolerance. researchgate.netkyoto-u.ac.jp A stereoselective synthesis of (E)-stilbenes can be achieved by reacting organozinc halides with carbonyl compounds in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a silylating agent under mild conditions. wiley-vch.de Another approach involves the reaction of gem-dichloro compounds with carbonyls in the presence of zinc powder and a catalytic amount of chlorotrimethylsilane, which stereoselectively yields (E)-alkenes. oup.com

Free Radical Polymerization and Copolymerization Approaches

While many stilbene derivatives are studied as small molecules, 2-methylstilbene has also been investigated as a monomer in polymerization reactions. Research has shown that 1,2-disubstituted ethylenes like stilbene typically exhibit little to no tendency to undergo homopolymerization due to the steric hindrance around the double bond. vt.edu Attempts to homopolymerize (E)-2-methylstilbene via free radical, anionic, and cationic methods did not yield any polymer. vt.edu

However, this compound readily undergoes free radical copolymerization with suitable comonomers, particularly those in a donor-acceptor pair. vt.edu A significant body of research focuses on the copolymerization of (E)-2-methylstilbene with maleic anhydride (B1165640) to form a strictly alternating copolymer. vt.edursc.org The methyl group at the 2-position introduces steric effects that can slow the rate of copolymerization compared to other substituted stilbenes. memtein.com A notable challenge in these copolymerizations is the tendency for the reaction mixture to form a gel, but this can be mitigated by using specific solvents, such as anisole (B1667542), which improves copolymer solvation. memtein.com

Table 4: Findings in Polymerization of (E)-2-Methylstilbene Data sourced from studies on stilbene polymerization. vt.edumemtein.com

Polymerization TypeComonomerInitiatorFindings
HomopolymerizationNoneAIBN (radical), sec-bu-Li (anionic), cationic initiatorsNo polymer was produced, likely due to steric hindrance. vt.edu
Free Radical CopolymerizationMaleic AnhydrideAIBNForms a strictly alternating copolymer. vt.edu The 2-methyl group slows the reaction rate due to sterics. memtein.com
Free Radical CopolymerizationMaleic AnhydrideAIBNUse of anisole as a solvent prevents gelation that occurs in other solvents like THF or chlorobenzene. memtein.com

Homopolymerization Studies of (E)-2-Methylstilbene

The homopolymerization of (E)-2-methylstilbene has been attempted through various methods, including free radical, anionic, and cationic polymerization. vt.edu Despite these efforts, the production of a homopolymer from (E)-2-methylstilbene has not been successful. vt.edu The primary challenges in the homopolymerization of stilbene and its derivatives are believed to be both kinetic and thermodynamic. vt.edu

From a kinetic standpoint, the bulky phenyl groups attached to the ethylene (B1197577) bond create significant steric hindrance, making it difficult for a propagating radical to approach a monomer molecule. vt.edu Thermodynamically, while the conversion of (E)-stilbene to its polymer is calculated to be an exothermic process, the inherent stability of the conjugated stilbene system and steric repulsion within the potential polymer chain may lead to a low ceiling temperature, effectively preventing polymerization. vt.edu

In anionic polymerization attempts with (E)-2-methylstilbene, the addition of an initiator like sec-butyllithium (B1581126) resulted in a color change to red, indicating the successful formation of an initiated monomer. vt.edu However, this initiated species failed to propagate into a polymer chain. vt.edu

Alternating Copolymerization with Maleic Anhydride and Related Monomers

In contrast to its resistance to homopolymerization, this compound readily undergoes alternating copolymerization with electron-deficient monomers like maleic anhydride. researchgate.netmemtein.comacs.org This process is a form of free-radical polymerization where the electron-donating stilbene and the electron-accepting maleic anhydride form a charge-transfer complex, leading to a strictly alternating polymer structure. researchgate.net

Recent studies have focused on optimizing the synthesis of these copolymers to overcome challenges such as gelation and slow reaction times. memtein.com The use of anisole as a polymerization solvent has been shown to prevent gelation during the copolymerization of several substituted (E)-stilbenes, including this compound, with maleic anhydride. memtein.com This improvement facilitates easier purification and characterization of the resulting copolymers. memtein.com

The substituent on the stilbene ring significantly affects the rate of copolymerization. Generally, electron-donating groups increase the reaction rate, while electron-accepting groups decrease it. memtein.com However, the 2-methyl group on the stilbene ring slows down the copolymerization rate compared to other alkyl-substituted stilbenes, a phenomenon attributed to steric hindrance. memtein.com This steric effect is thought to reduce the conjugation of the stilbene by causing the ethylene bond to rotate out of the plane of the aromatic ring. memtein.com

The resulting poly(this compound-alt-maleic anhydride) copolymers are characterized by their rigid polymer backbone, a consequence of the steric repulsion from the bulky phenyl groups. vt.edusmalp.net These copolymers have been investigated for various applications, including their use as polymeric surfactants for extracting proteins from biological membranes. memtein.comsmalp.net

Table 1: Copolymerization of Substituted (E)-Stilbenes with Maleic Anhydride

(E)-Stilbene Derivative Polymerization Behavior with Maleic Anhydride Effect of Substituent on Rate Reference
This compound Forms alternating copolymer; slower reaction rate. Slower due to steric hindrance. memtein.com
3-Methylstilbene Forms alternating copolymer. Faster than unsubstituted stilbene. memtein.com
4-Methylstilbene Forms alternating copolymer; can lead to gelation in some solvents. Faster than unsubstituted stilbene. memtein.comvt.edu
4-tert-Butylstilbene Forms alternating copolymer. Faster, but conversion can be reduced at longer times. memtein.com
2-Methoxy, 4-Methoxy Forms alternating copolymer. Faster, but conversion can be reduced at longer times. memtein.com
4-Methoxycarbonyl Forms alternating copolymer. Slower due to electron-withdrawing nature. memtein.com

| 4-Trifluoromethyl | Forms alternating copolymer. | Slower due to electron-withdrawing nature. | memtein.com |

Other Advanced Synthetic Protocols for this compound Scaffolds

Beyond traditional methods, several advanced synthetic protocols have been developed for the preparation of this compound and its derivatives. These methods often offer improved yields, stereoselectivity, and functional group tolerance.

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile tool for forming carbon-carbon bonds and has been employed in the synthesis of various stilbene derivatives. wiley-vch.denycu.edu.tw For instance, 4'-(trans-4-alkylcyclohexyl)-4-amino-α-methylstilbenes have been synthesized via a Heck reaction between 4'-(trans-4-alkyl-cyclohexyl)-α-methylstyrene and 4-iodoaniline. nycu.edu.tw The reaction typically uses a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand, and a base. wiley-vch.denycu.edu.tw

The Wittig reaction provides another powerful route to stilbenes by reacting a phosphonium ylide with an aldehyde or ketone. wiley-vch.defu-berlin.de This method is known for its reliability and is not sensitive to atmospheric oxygen. wiley-vch.de An aqueous Wittig methodology has been developed for the synthesis of α-methylstilbenes, which offers high yields and simple product isolation. nih.govresearchgate.net

The McMurry reaction involves the reductive coupling of two ketone or aldehyde molecules using a low-valent titanium reagent to form an alkene. nih.govwikipedia.org This reaction is particularly useful for synthesizing symmetrical and sterically hindered alkenes. slideshare.net

Suzuki-Miyaura coupling , another palladium-catalyzed reaction, couples an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide and is a widely used method for creating aryl-aryl bonds in stilbene synthesis. wiley-vch.de

Table 2: Advanced Synthetic Protocols for Stilbene Scaffolds

Reaction Name Description Key Reagents Reference
Heck Reaction Palladium-catalyzed coupling of an unsaturated halide with an alkene. Palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand, base. wikipedia.orgorganic-chemistry.org
Wittig Reaction Reaction of a phosphonium ylide with an aldehyde or ketone. Phosphonium salt, strong base, aldehyde/ketone. wiley-vch.defu-berlin.de
McMurry Reaction Reductive coupling of two carbonyl compounds. Low-valent titanium (e.g., TiCl₃/LiAlH₄). nih.govwikipedia.org

| Suzuki-Miyaura Coupling | Palladium-catalyzed coupling of a boronic acid with a halide. | Palladium catalyst, boronic acid, halide, base. | wiley-vch.de |

Stereocontrol and Regioselectivity in this compound Synthesis

Achieving specific stereoisomers (E/Z) and controlling the position of substituents (regioselectivity) are critical aspects of synthesizing this compound and its derivatives.

In the Wittig reaction , the stereochemical outcome can often be controlled by the choice of reagents and reaction conditions. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides tend to produce the (Z)-alkene. wiley-vch.de The Horner-Wadsworth-Emmons modification of the Wittig reaction, which uses phosphonate-stabilized carbanions, typically yields the (E)-alkene with high selectivity. wiley-vch.de

The Heck reaction also generally provides the (E)-isomer with high selectivity. organic-chemistry.org The stereochemical outcome is determined by the syn-addition of the aryl group and the palladium to the double bond, followed by syn-elimination of the palladium hydride.

In the synthesis of α-methylstilbenes, an aqueous Wittig methodology using tripropylphosphine-derived phosphonium salts has been shown to be high yielding. nih.gov The novel phosphonium salts were accessed through a highly efficient and regioselective addition of hydrogen bromide to styrenes. nih.gov

For the synthesis of axially chiral styrene-type carboxylic acids, a palladium-catalyzed asymmetric C-H activation has been developed, demonstrating excellent stereocontrol. molaid.com While not directly on this compound, this highlights advanced strategies for controlling stereochemistry in related stilbenoid structures.

The challenge of stereocontrol is also relevant in polymerization. For instance, in the alternating copolymerization of stilbene with maleic anhydride, the configuration of the maleic anhydride units in the polymer chain has been shown to be predominantly cis. acs.org

Table 3: List of Compounds

Compound Name
This compound
(E)-2-Methylstilbene
Maleic Anhydride
sec-Butyllithium
Anisole
3-Methylstilbene
4-Methylstilbene
4-tert-Butylstilbene
2-Methoxystilbene (B11945914)
4-Methoxystilbene
4-Methoxycarbonylstilbene
4-Trifluoromethylstilbene
Palladium(II) acetate
4'-(trans-4-Alkylcyclohexyl)-4-amino-α-methylstilbene
4'-(trans-4-Alkyl-cyclohexyl)-α-methylstyrene
4-Iodoaniline
α-Methylstilbene
Aryl-boronic acid
Vinyl-boronic acid
Aryl-halide
Vinyl-halide
This compound-α-carboxylic acid
Triphenylphosphine
o-Toluic acid chloride
Styrene
Tri-n-butylamine
Cyclohexanone
4,4'-Dimethylstilbene
2,4'-Dimethylstilbene
3,4'-Dimethylstilbene
Chloroform
Chlorobenzene
Tetrahydrofuran (THF)
Titanium(III) chloride
Lithium aluminum hydride
Zinc
Magnesium
Potassium
Iodobenzene
Potassium acetate
Palladium chloride
PHOX
BINAP
Potassium carbonate
Sodium acetate
Tripropylphosphine
Hydrogen bromide
4-Alkyliodobenzene
4-Bromo-α-methylstyrene
Calcium carbonate
Thiophosgene
4-(4-Ethylphenyl)-4'-amino-α-methylstilbene
4-Iodoaniline
Acetonitrile (B52724)
Triethylamine
4'-(Trans-4-hexylcyclohexyl)-α-methylstyrene
4-Alkylphenyl-4'-isothiocyanato-α-methylstilbene
4-(trans-4-Alkylcyclohexyl)-4'-fluoro-α-methylstilbene
4'-(trans-4-Alkylcyclohexyl)-4-isothiocyanato-α-methylstilbene
4-(4-Alkylphenyl)-4'-amino-α-methylstilbenes
4-(4-Alkylphenyl)-4'-cyano-α-methylstilbenes
4'-(trans-4-Alkylcyclohexyl)-4-amino-α-methylstilbenes
N-substituted maleimides
Pterostilbene
4-Chlorostyrene
Vinylsilane
Grubbs catalyst
Hiyama coupling
2,2-Aryl-substituted cinnamic acid esters
Propargylic alcohols
Barton-Kellogg coupling
Calix memtein.comarenes
Perkin reaction
4-Hydroxy-3-methoxybenzaldehyde
4-Chlorophenylacetic acid
Negishi coupling
Stille coupling
Sonogashira coupling
Arenediazonium salts
Potassium vinyltrifluoroborate
Retinal
Carotene
Dihydrocivetone
Adamantanone
Benzophenone
Tetraphenylethylene
Tamoxifen
Combretastatin A-4
Colchicine
Raloxifene
Nafoxidine
Trioxifene
Diethylstilbestrol
2-Methoxyestradiol
Pyridinium chlorochromate
1,8-Bis(dimethylamino)naphthalene
1-(3,4,5-Trimethoxyphenyl)-1-propanone
Genistein
Exemestane
Anastrozole
Letrozole
Cinnamic acid
p-Coumaric acid
Pinosylvin
Resveratrol (B1683913)
Dichloroketene
Trichloroacetyl chloride
Dichlorophenylphosphine
(2-Bromo-6-methoxyphenyl)hydrazine
10-Iodocamphor
Sodium benzenethiolate
DIOP
Wilkinson's catalyst
Phe[Si]Ala Dipeptide Analogues
3-Indolyl diazoketoesters
Martefragin A
8,9:12,13-(E,E and Z,E)-16-Benzyloxy-5-hydroxy-hexadeca-1,4-olide
Itaconimides
Larock synthesis
2-Bromoanilines
Allylic alcohols
3-Methylflavone-8-carboxylic acid
Probenecid
Adapalene
Febuxostat
Cinnamaldehyde
trans-Dihydronarciclasine
Octa(p-iodophenyl)silsesquioxane
Octa(bromophenyl)silsesquioxanes
Octa(stilbene)silsesquioxanes
Phenyl-based DD SQs
Stilbenefunctionalized PhT8
Corner-missing T7(OTMS)3
[p-MeStilSi(OEt)3]
[p-Me2NStilSi(OSiMe3)3]
[p-Me2NStilSi(O)(OSiMe)]4
3-Methyl-stilbene
3-Methylacetophenone
Dihydrophenanthrene
Furocoumarin-stilbene hybrids
(E)-3,5,4'-Trihydroxy-4-prenylstilbene
trans-6-Styrylcoumarin
SMA2000
Poly((E)-4-methylstilbene-alt-maleic anhydride)
Methyl (E)-4-carboxylatestilbene
(E)-4-Trifluoromethylstilbene
Poly(p-phenylene)
Poly(di-t-butyl-(E)-4,4'-stilbenedicarboxylate-co-N-(4-(t-butoxycarbonyl)phenyl)maleimide)
Poly(N,N,N',N'-tetraalkyl-4,4'-diaminostilbenes-co-N-4-(N',N'-dimethylaminophenyl)-maleimide)
Poly(methyl cinnamate)
Poly(phenylmethylene)
Poly(4-methylstilbene-alt-maleic acid)
Poly(this compound-alt-maleic acid)
Poly(styrene-alt-maleic acid)
(E)-alpha-Methylstilbene

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylstilbene

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the atomic arrangement of a compound in its solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. Such analyses are critical for understanding the steric and electronic effects of substituents on the stilbenoid framework.

Significant research has been conducted on the isomers of α-methylstilbene, which is structurally closely related to 2-methylstilbene. The X-ray crystal structures for both the cis- and trans- isomers of α-methylstilbene (c-MeSt and t-MeSt) have been successfully determined. acs.orgresearchgate.net Notably, the determination of the c-MeSt structure represented the first time the X-ray structure of a cis-stilbene (B147466) derivative was reported. acs.orgresearchgate.netnih.gov These structural determinations are crucial as the steric demands of the methyl group lead to significant differences in the photochemical and photophysical behavior when compared to unsubstituted trans-stilbene (B89595). acs.orgresearchgate.netnih.gov

The solid-state packing of trans-α-methylstilbene reveals fascinating phenomena related to molecular disorder. acs.orgresearchgate.netnih.gov Despite a significant deviation from coplanarity between the phenyl groups, the crystal packing of t-MeSt is analogous to that of trans-stilbene. acs.orgresearchgate.netnih.gov Both structures exhibit disorder characterized by a "bicycle pedal" structural relationship. acs.orgresearchgate.net However, a key distinction is that this disorder is dynamic in trans-stilbene, whereas in t-MeSt, it is static. acs.orgresearchgate.netnih.gov This static disorder in α-substituted stilbenes is attributed not only to intramolecular steric repulsion involving the α-substituent but is primarily influenced by steric repulsions between the substituent and surrounding molecules within the crystal lattice, which restricts the pedal motion. researchgate.net In some stilbene (B7821643) derivatives with ortho-methyl groups, temperature-dependent X-ray diffraction analysis has shown that disorder observed at room temperature can disappear at lower temperatures (e.g., 90 K), indicating dynamic disorder. researchgate.net

The introduction of a methyl group at the vinylic position (α-position) or on the phenyl ring (ortho-position) forces the molecule into a non-planar conformation. acs.orgresearchgate.net In α-methylstilbene, the steric strain imposed by the methyl group causes a pronounced departure from the coplanarity of the phenyl groups. acs.orgresearchgate.netnih.gov This deviation from planarity is a direct consequence of steric hindrance and is a key factor governing the molecule's properties. acs.orgresearchgate.net For instance, this non-planarity accounts for the shorter excited-state lifetimes observed in trans-α-methylstilbene compared to unsubstituted trans-stilbene. acs.orgresearchgate.netnih.gov The resulting non-planar structure also introduces elements of chirality, a feature of interest in biological systems. acs.orgresearchgate.netnih.gov

Table 1: Summary of X-ray Crystallography Findings for α-Methylstilbene

Feature Observation Significance
Isomer Structures First X-ray structure of a cis-stilbene derivative (c-MeSt) determined, along with t-MeSt. acs.orgresearchgate.net Provides a basis for understanding the structural origins of different photochemical behaviors. acs.orgresearchgate.net
Crystal Packing Resembles trans-stilbene, featuring a "bicycle pedal" relationship. acs.orgresearchgate.net Highlights a common packing motif among stilbenoids despite substituent-induced changes.
Disorder Disorder in t-MeSt is static, unlike the dynamic disorder in trans-stilbene. acs.orgresearchgate.netnih.gov Indicates that intermolecular steric hindrance in the crystal restricts molecular motion. researchgate.net
Molecular Geometry Significant deviation from phenyl group coplanarity due to the methyl group. acs.orgresearchgate.net The non-planarity is a primary driver of the unique photophysical properties of the molecule. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and the connectivity between them.

The ¹H and ¹³C NMR spectra of (E)-2-Methylstilbene provide characteristic signals that allow for unambiguous structural assignment. In the ¹H NMR spectrum, the singlet corresponding to the methyl protons appears at a distinct chemical shift. The vinylic and aromatic protons resonate in their expected downfield regions, with their multiplicity and coupling constants providing information about their neighboring protons. Similarly, the ¹³C NMR spectrum shows unique resonances for the methyl carbon, the vinylic carbons, and the various aromatic carbons. rsc.org

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-2-Methylstilbene in CDCl₃ Data sourced from The Royal Society of Chemistry. rsc.org

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment
7.52-7.48 m 2H Aromatic
7.41-7.23 m 5H Aromatic
7.12-7.06 m 3H Aromatic & Vinylic

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (ppm) Assignment
137.80, 137.61, 136.85, 136.83, 136.74, 136.24, 134.98, 134.35 Aromatic & Vinylic C
130.42, 129.95, 129.27, 128.73, 128.65, 128.62, 127.76, 127.62, 127.52, 127.48, 127.31 Aromatic & Vinylic C
126.51, 126.36, 125.62, 124.01, 123.83 Aromatic C
20.63, 19.80, 19.55, 15.46 Methyl C

Note: The referenced source presents data for a mixture containing (E)-2,3-Dimethylstilbene, hence the multiple peaks in some regions. rsc.org

While 1D NMR is often sufficient for simple molecules, complex structures or mixtures benefit from two-dimensional (2D) NMR experiments, which reveal correlations between nuclei. unifr.ch

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this compound, it would show correlations between adjacent aromatic protons and between vinylic protons, confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. An HSQC spectrum of this compound would definitively link each proton signal to its attached carbon signal (e.g., the methyl protons at ~2.32 ppm to the methyl carbon). libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings (typically over 2-3 bonds) between ¹H and ¹³C atoms. This is crucial for piecing together the molecular skeleton. For this compound, an HMBC spectrum would show correlations from the methyl protons to the adjacent aromatic ring carbon and the vinylic carbon, confirming the position of the methyl group relative to the stilbene backbone. libretexts.org

Together, these 2D NMR techniques provide a comprehensive and unambiguous method for the complete structural elucidation of complex organic molecules like substituted stilbenes. researchgate.netiyte.edu.tr

Table of Compound Names

Compound Name
This compound
cis-α-Methylstilbene
trans-α-Methylstilbene
Stilbene
trans-Stilbene
cis-Stilbene
(E)-2-Methylstilbene
4-Methylstilbene
(E)-2,3-Dimethylstilbene

Quantitative NMR for Copolymer Composition Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive method for determining the precise composition of copolymers. resolvemass.ca This technique is particularly valuable as the physical and chemical properties of a copolymer are highly dependent on the molar ratio of its constituent monomers. magritek.com The principle of qNMR relies on the direct proportionality between the area of an NMR peak and the number of nuclei responsible for that signal. resolvemass.ca By comparing the integrals of signals corresponding to each monomer unit, the molar ratio can be accurately calculated. magritek.com

In the context of copolymers containing this compound, such as methyl-substituted stilbene-maleic anhydride (B1165640) copolymers, quantitative ¹³C NMR has been effectively employed to determine the copolymer composition. vt.edu This analysis provides crucial insights into the polymer structure, which in turn influences its macroscopic properties. magritek.comvt.edu The general approach involves dissolving the copolymer in a suitable deuterated solvent and acquiring a high-resolution NMR spectrum. Specific, well-resolved peaks corresponding to each monomeric unit are integrated. The molar ratio is then calculated using the following general formula, adapted for the specific copolymer structure:

Monomer Ratio (A:B) = (Integral of Peak A / Number of Protons for Peak A) / (Integral of Peak B / Number of Protons for Peak B)

This method provides an absolute quantification of the copolymer composition, often without the need for calibration curves with the specific analyte, by using a certified internal standard. resolvemass.ca

Table 1: Representative Data for Copolymer Composition Determination by qNMR

Copolymer SystemNMR NucleusMonomer Unit AMonomer Unit BDetermined Molar Ratio (A:B)Reference
Methyl-substituted stilbene-maleic anhydride¹³CThis compoundMaleic anhydrideVaries with synthesis conditions vt.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy for Reaction Monitoring

Fourier Transform Infrared (FT-IR) spectroscopy is an invaluable tool for real-time monitoring of chemical reactions. researchgate.netmdpi.com By tracking the changes in the intensity of characteristic absorption bands, one can follow the consumption of reactants and the formation of products and intermediates. mdpi.comjascoinc.com This is particularly useful in syntheses involving this compound, such as the Heck reaction, a common method for its preparation. wiley-vch.desapub.org

During a reaction, an in-situ FT-IR probe can be immersed in the reaction mixture, allowing for the continuous collection of spectra. mdpi.comlibretexts.org For instance, in the synthesis of stilbene derivatives, the disappearance of bands associated with the starting materials and the appearance of new bands corresponding to the stilbene product can be precisely monitored. researchgate.netmdpi.com This real-time analysis helps in determining reaction endpoints, understanding kinetics, and identifying the formation of any transient species. mdpi.com

Table 2: Application of FT-IR in Monitoring a Heck Reaction for Stilbene Synthesis

Reaction StageKey SpeciesCharacteristic IR Band (cm⁻¹)Observation
InitialAryl halideVariesPresent
InitialAlkene~1640 (C=C stretch)Present
ProgressionStilbene Product~965 (trans C-H bend), ~1600 (C=C stretch)Intensity increases
CompletionStilbene Product-Intensity stabilizes

Note: Specific wavenumbers can vary based on the exact reactants and reaction conditions.

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound exhibit a series of characteristic bands that correspond to the vibrations of its specific functional groups. These spectra serve as a molecular "fingerprint," allowing for its identification and structural confirmation. docbrown.info

Key vibrational modes for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. mdpi.com The methyl group C-H stretching vibrations are observed around 2975-2845 cm⁻¹. docbrown.info

C=C Stretching: The vibration of the central ethylenic double bond in the stilbene structure gives rise to a characteristic band, typically in the range of 1650-1600 cm⁻¹. uci.eduuomustansiriyah.edu.iq The aromatic ring C=C stretching vibrations also occur in this region, often seen between 1600-1450 cm⁻¹. uci.edu

C-H Bending (Out-of-Plane): A particularly strong and characteristic band for trans-stilbenes is the out-of-plane C-H bending vibration of the vinyl hydrogens, which appears around 970-960 cm⁻¹. wiley-vch.de This band is often used to confirm the trans configuration of the double bond.

Methyl Group Deformations: The methyl group gives rise to characteristic bending (deformation) vibrations, typically found around 1470-1365 cm⁻¹. docbrown.info

While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. libretexts.org Therefore, the two techniques are complementary. For stilbene-type molecules, the C=C stretching vibration is often strong in the Raman spectrum. uci.edu

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Methyl C-H Stretch2975 - 2845IR, Raman
C=C Stretch (Ethylenic)1650 - 1600IR, Raman (often strong)
Aromatic C=C Stretch1600 - 1450IR, Raman
Methyl C-H Bend1470 - 1365IR
trans C-H Out-of-Plane Bend970 - 960IR (strong)

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule that occur upon absorption of ultraviolet (UV) or visible light. illinois.edumsu.edu

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy of this compound is characterized by strong absorption bands in the ultraviolet region, which arise from π → π* electronic transitions within the conjugated system of the phenyl rings and the central double bond. cutm.ac.invscht.cz The extensive conjugation in the stilbene backbone allows for the promotion of electrons from a π bonding molecular orbital to a π* anti-bonding molecular orbital upon absorption of UV radiation. cutm.ac.in

The absorption spectrum of trans-2-methylstilbene is similar to that of trans-stilbene, but with slight shifts in the absorption maxima (λ_max) due to the electronic effect of the methyl group. A study comparing stilbene and α-methyl stilbene (an isomer of this compound) showed distinct absorption profiles. researchgate.net The position and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular geometry and the solvent environment. researchgate.net For instance, the spectrum of o-MeStilSiO(1.5), a derivative of this compound, exhibits an absorption spectrum that is blue-shifted compared to trans-stilbene. researchgate.net

Table 4: Typical UV-Vis Absorption Data for Stilbene Derivatives

CompoundSolventλ_max (nm)Type of Transition
trans-StilbeneTHF~295-310π → π
o-MeStilSiO(1.5)THFBlue-shifted from trans-stilbeneπ → π

Note: λ_max values are approximate and can vary with solvent and specific substitution.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Stilbene and its derivatives, including this compound, are known for their fluorescence properties. ontosight.aiwiley-vch.de Fluorescence spectroscopy provides insights into the excited state dynamics of molecules. db-thueringen.de

Steady-state fluorescence involves exciting the sample with a continuous light source and measuring the resulting emission spectrum. edinst.com The emission spectrum of this compound, like other stilbenes, is typically a mirror image of its absorption spectrum and is characterized by an emission maximum that is red-shifted (longer wavelength) compared to the absorption maximum (a phenomenon known as the Stokes shift). wiley-vch.de The fluorescence quantum yield and the position of the emission peak are sensitive to factors like solvent polarity and molecular rigidity. researchgate.net

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. bmglabtech.comnih.gov This technique provides information about the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. researchgate.netmdpi.com For stilbenes, the excited state lifetime is a critical parameter as it competes with other deactivation pathways, most notably trans-cis isomerization. wiley-vch.de The study of fluorescence lifetimes can reveal details about the rates of radiative decay (fluorescence) and non-radiative decay processes. db-thueringen.de

Table 5: Illustrative Fluorescence Properties of Stilbene Systems

PropertyDescriptionSignificance for this compound
Emission Maximum (λ_em) Wavelength of maximum fluorescence intensity.Characterizes the energy of the S1 → S0 transition.
Fluorescence Quantum Yield (Φ_f) Ratio of photons emitted to photons absorbed.Measures the efficiency of the fluorescence process.
Fluorescence Lifetime (τ) Average time in the excited state.Provides information on the rates of competing deactivation pathways like isomerization.

One study investigated the phototransformations of various methyl-substituted trans-stilbenes upon laser excitation and reported on the quantum yield of photodegradation. tsu.ru For 2-methyl-trans-stilbene, the emission properties were noted to be similar to other methylated stilbenes, indicating that the methyl group does not significantly impede the photoisomerization process. tsu.ru However, this research did not delve into the femtosecond-resolved dynamics of the isomerization process.

Another investigation into the effect of confinement on the photoisomerization of various stilbene derivatives within a supramolecular capsule provided the photostationary state (PSS) isomer ratios for this compound. nsf.gov In both acetonitrile (B52724) solution and within the capsule, the trans:cis ratio of this compound at the PSS was found to be 8:92. nsf.gov While this provides valuable information about the final equilibrium state under irradiation, it does not offer insights into the ultrafast transient species and reaction pathways that lead to this state.

Theoretical studies and experimental work on closely related compounds, such as α-methylstilbene, have revealed rapid torsional relaxation on the femtosecond to picosecond timescale. researchgate.netresearchgate.netnih.gov For instance, femtosecond transient absorption spectroscopy of trans-α-methylstilbene has shown a rapid torsional relaxation to a twisted intermediate. nih.gov It is plausible that this compound exhibits similarly complex ultrafast dynamics, but without direct experimental evidence from femtosecond transient absorption spectroscopy, a detailed analysis remains speculative.

Detailed Research Findings

Specific femtosecond transient absorption spectroscopy data for this compound, including excited-state lifetimes, decay kinetics of transient species, and detailed spectral evolution, are not present in the reviewed literature. The following table summarizes the available photochemical data for this compound.

ParameterSolvent/EnvironmentValueReference
Photostationary State (trans:cis ratio)Acetonitrile8:92 nsf.gov
Photostationary State (trans:cis ratio)OA Capsule8:92 nsf.gov

The lack of comprehensive femtosecond transient absorption data for this compound highlights a gap in the current understanding of the detailed photoisomerization mechanism of this specific isomer. Further experimental investigations are necessary to elucidate the ultrafast dynamics and the role of the methyl group's position on the phenyl ring in influencing the excited-state landscape and decay pathways.

Photochemistry and Photophysics of 2 Methylstilbene

Photoisomerization Mechanisms

The photo-induced conversion between cis (Z) and trans (E) isomers is a hallmark of stilbene (B7821643) chemistry. In 2-methylstilbene, this process is governed by complex excited-state dynamics.

Cis-Trans (Z/E) Photoisomerization Pathways

The cis-trans photoisomerization of this compound proceeds through the absorption of ultraviolet light, which excites the molecule to a higher electronic state. The this compound moieties can undergo reversible isomerization. The trans to cis conversion occurs with UV light of wavelengths greater than 290 nm, while the reverse cis to trans isomerization is achieved with wavelengths around 250 nm, though the latter is often incomplete. rsc.org This process is fundamental to understanding the light-induced changes in molecular geometry. Both cis and trans isomers of stilbene can be excited by UV light, with the conjugation to the phenyl rings lowering the required energy to around 300 nm. msu.edu

Upon excitation, both the cis and trans isomers relax through torsional motion to a common intermediate excited state. acs.orgnih.gov This intermediate, a twisted phantom singlet state, is a key juncture from which the molecule can decay back to either the cis or trans ground state. acs.orgnih.govnasa.gov The presence of a methyl group, as in this compound, can influence the potential energy surfaces of the excited states and the efficiency of the isomerization process. researchgate.netacs.org

Excited State Dynamics and Radiationless Deactivation Processes

The events following light absorption are rapid and involve several key deactivation pathways that compete with fluorescence.

Following excitation to the first excited singlet state (S1), both cis- and trans-2-methylstilbene undergo rapid torsional relaxation. researchgate.netacs.org This twisting motion around the central carbon-carbon double bond is a primary mechanism for radiationless deactivation. researchgate.netacs.org From the S1 state, the molecule can relax to a twisted geometry, which serves as a common intermediate for both isomers. acs.orgnih.govnasa.gov This process is significantly faster in methyl-substituted stilbenes compared to the parent stilbene. researchgate.netacs.orgnih.gov

In addition to the singlet state pathway, triplet excited states (T1) also play a role, particularly in sensitized photoisomerization. msu.edu Similar to the singlet state, the triplet state is believed to have a stable twisted geometry which can decay to both cis and trans ground states. nasa.gov However, intersystem crossing from the S1 to the T1 state is generally inefficient for stilbenes. msu.edu

There is a direct correlation between the rate of torsional relaxation and the fluorescence quantum yield. A faster torsional relaxation provides a more efficient non-radiative decay pathway, which in turn leads to a lower fluorescence quantum yield. In trans-α-methylstilbene, the rapid torsional relaxation of the excited trans singlet state (¹t-MeSt) to the twisted intermediate (¹p) occurs at a rate of 2.9 x 10¹² s⁻¹, as observed through femtosecond transient absorption spectroscopy. researchgate.netacs.orgnih.gov This extremely fast relaxation is the primary reason for the sharp decrease in the fluorescence quantum yield of this compound. researchgate.netacs.orgnih.gov

Influence of Methyl Substitution on Excited State Properties and Dynamics

The substitution of a methyl group on the stilbene framework, as in this compound, has a profound impact on its photochemistry and photophysics. The steric hindrance introduced by the methyl group leads to deviations from planarity in the molecule. researchgate.netacs.org These structural changes are responsible for the significant differences in behavior compared to unsubstituted trans-stilbene (B89595). researchgate.netacs.org

The non-planarity caused by the methyl group leads to shorter lifetimes of the trans excited states. researchgate.netacs.orgnih.gov This is a direct consequence of the enhanced rate of torsional relaxation to the twisted intermediate state. researchgate.netacs.orgnih.gov The alkyl substituent effect generally lowers the barrier for singlet-state photoisomerization, resulting in an increased quantum yield for this process and a corresponding decrease in the fluorescence quantum yield. nih.gov While the isomerization ratio of this compound in different solvents remains largely unchanged, other methyl-substituted stilbenes show altered photostationary states in confined media. nsf.gov

Photoreactivity of this compound

The presence of the stilbene core in this compound dictates its rich and varied photoreactivity. Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state, unlocking pathways to several distinct chemical transformations. The principal photoreactions include additions across the ethylenic double bond and intramolecular cyclization to form polycyclic aromatic systems. The ortho-methyl group plays a significant role in influencing the dynamics and outcomes of these reactions compared to the parent stilbene molecule.

Photoaddition Reactions (e.g., Methanol (B129727) Photoaddition and Mechanism)

The photochemical addition of protic solvents, such as methanol, across the central double bond of stilbenes is a known, albeit often inefficient, process that competes with the more dominant photoisomerization and photocyclization pathways. ru.nl For stilbene itself, irradiation in methanol leads to the formation of α-methoxybibenzyl. acs.org This reaction is understood to proceed primarily from the lowest excited singlet state. acs.orgfsu.edu

The mechanism of methanol photoaddition is complex, involving at least two competitive pathways that are initiated after the excited molecule relaxes to a twisted geometry known as the "phantom singlet state" (¹p*), a common intermediate for both cis- and trans-stilbene isomers. acs.orgnih.gov This twisted intermediate is described as having zwitterionic character. acs.org The subsequent addition of methanol can occur via two main routes:

Direct 1,2-Addition: Methanol adds directly across the two central carbon atoms of the ethylenic bridge. acs.orgnih.gov

Carbene Intermediate (1,1-Addition): The excited stilbene intermediate can undergo a rearrangement (a 1,2-hydride shift) to form 1-benzyl-1-phenylcarbene. acs.orgrsc.org This carbene is then trapped by methanol to yield the same α-methoxybibenzyl product. acs.orgnih.gov

Studies on stilbene have shown that the ratio of these two pathways can be influenced by the starting isomer (cis or trans) and the excitation wavelength. acs.orgnih.gov

For this compound (also known as o-methylstilbene), the steric hindrance from the ortho-methyl group is expected to influence the excited-state dynamics. Research on the related α-methylstilbene suggests that methyl substitution forces the molecule out of planarity, which can accelerate the formation of the twisted intermediate, a key step for the photoaddition reaction. fsu.edu While the quantum yield for methanol addition to stilbene is generally low (estimated to be less than 0.01), it becomes a more prominent reaction pathway when oxidative conditions required for cyclization are absent. ru.nl

Reaction PathwayIntermediateDescriptionFinal Product
Direct AdditionTwisted Singlet State (¹p*)Methanol adds directly across the C=C double bond in a 1,2 fashion.α-Methoxybibenzyl derivative
Carbene Pathway1-Benzyl-1-phenylcarbene derivativeThe excited intermediate rearranges via a 1,2-hydride shift to a carbene, which is then trapped by methanol in a 1,1-addition.α-Methoxybibenzyl derivative

Photochemical Oxidative Cyclization to Polycyclic Aromatic Hydrocarbons (e.g., Phenanthrenes)

One of the most significant photoreactions of stilbenes is their conversion to phenanthrenes through an oxidative photocyclization process, commonly known as the Mallory reaction. wikipedia.orgnih.govresearchtrends.net This reaction provides a powerful synthetic route to a wide variety of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. scilit.comrsc.orgresearchgate.net

The general mechanism involves several steps:

Irradiation with UV light induces the photoisomerization of the thermodynamically more stable trans-stilbene to its cis-isomer. nih.govmdpi.com

The cis-isomer, upon further photoexcitation, undergoes a 6π-electrocyclic reaction to form a transient trans-4a,4b-dihydrophenanthrene intermediate. nih.govscilit.com

This intermediate is unstable and, in the absence of a trapping agent, can revert to the cis-stilbene (B147466). nih.govmdpi.com

In the presence of an oxidizing agent, such as iodine or dissolved oxygen, the dihydrophenanthrene intermediate is irreversibly oxidized to the stable, aromatic phenanthrene (B1679779) product. researchtrends.netscilit.com

For substituted stilbenes, the position of the substituent on the phenyl ring dictates the regiochemistry of the resulting phenanthrene. In the case of this compound (o-methylstilbene), photocyclization leads specifically to the formation of 1-methylphenanthrene . wikipedia.orgsci-hub.se Research has shown that while yields for many substituted phenanthrenes are generally high (60-85%), the yields for 1-substituted phenanthrenes derived from o-substituted stilbenes tend to be somewhat lower. sci-hub.se Importantly, the reaction is highly regioselective, and the alternative product that would arise from the formal loss of the methyl group (unsubstituted phenanthrene) is not formed to any significant extent. sci-hub.se This contrasts with the cyclization of meta-substituted stilbenes, which typically yield a mixture of 2- and 4-substituted phenanthrenes. wikipedia.orgmdpi.com

Starting CompoundReaction ConditionsMajor Product(s)Typical YieldReference
Stilbenehν, I₂, O₂PhenanthreneHigh scilit.com
This compound (o-methylstilbene)hν, I₂, O₂1-MethylphenanthreneLower than p- or m-isomers sci-hub.se
3-Methylstilbene (m-methylstilbene)hν, I₂, O₂2-Methylphenanthrene (B47528) and 4-Methylphenanthrene~1:1 mixture wikipedia.orgmdpi.com
4-Methylstilbene (p-methylstilbene)hν, I₂, O₂2-Methylphenanthrene85% sci-hub.se

Reactivity and Reaction Mechanisms of 2 Methylstilbene

Catalytic Hydrogenation Reactions

2-Methylstilbene, particularly the trans isomer, serves as a substrate in catalytic hydrogenation reactions, often used to evaluate the efficacy of new catalyst systems, especially those based on earth-abundant metals.

Homogeneous catalysis offers a pathway for the hydrogenation of this compound under relatively mild conditions. Cobalt complexes, in particular, have emerged as highly active catalysts for this transformation. For instance, the bis(arylimidazol-2-ylidene)pyridine cobalt methyl complex, ‎(iPrCNC)CoCH₃, functions as an effective pre-catalyst for the hydrogenation of sterically hindered alkenes like trans-methylstilbene. nih.gov Under 4 atmospheres of hydrogen pressure at 22°C, this cobalt complex demonstrates significant activity, positioning it as one of the more active cobalt-based hydrogenation catalysts developed to date. nih.gov

Iron complexes with bis(arylimidazol-2-ylidene)pyridine ligands also catalyze the hydrogenation of trans-methylstilbene. The activity of these iron catalysts is influenced by the electronic properties and steric bulk of the ligands. scispace.com More electron-donating ligands and smaller 2,6-aryl substituents on the ligand framework tend to produce more active iron hydrogenation catalysts. scispace.com For example, with certain bis(arylimidazol-2-ylidene)pyridine iron dinitrogen complexes, complete hydrogenation of trans-methylstilbene can be achieved in under an hour. scispace.com In contrast, bis(imino)pyridine iron dinitrogen compounds show significantly lower activity for the same reaction. scispace.com

The following table summarizes the conditions and outcomes of the hydrogenation of trans-methylstilbene using different cobalt pre-catalysts.

Table 1: Comparison of Cobalt Pre-catalysts for the Hydrogenation of trans-Methylstilbene

Pre-catalyst Solvent Temperature (°C) H₂ Pressure (atm) Time (h) Conversion (%)
(iPrCNC)CoCH₃ Benzene (B151609) 22 4 1 >95
(iPrCNC)CoCH₃ Toluene 22 4 1 85
(iPrCNC)CoCH₃ THF 22 4 1 90
(iPrCNC)CoCH₃ C₆F₆ 22 4 1 75

Data sourced from a study on bis(arylimidazol-2-ylidene)pyridine cobalt complexes. nih.gov

The hydrogenation of sterically hindered alkenes like this compound presents a challenge in catalysis. nih.govajchem-b.com The development of catalysts capable of efficiently reducing such substrates is an active area of research. Cobalt complexes supported by bidentate phosphine (B1218219) ligands have been shown to be active for the hydrogenation of various substituted alkenes, including hindered ones. acs.org

Enantioselective hydrogenation of trans-methylstilbene has been achieved using chiral cobalt complexes. By employing a library of chiral bidentate phosphines with a cobalt precursor, catalysts have been identified that yield high activity and good enantioselectivity for this challenging substrate, which lacks strong coordinating functional groups. acs.org Specifically, four-carbon tethered, axially chiral diphosphines were found to be particularly effective. acs.org

Furthermore, iridium complexes with N,P-ligands have been studied in the context of asymmetric hydrogenation. In competition experiments, these catalysts have shown a preference for hydrogenating enamides over simple olefins like trans-methylstilbene, highlighting the role of substrate chelation in directing reactivity. acs.org However, the independent hydrogenation of trans-methylstilbene with certain N,P-iridium complexes can proceed efficiently. acs.org

Mechanistic investigations into the hydrogenation of alkenes by cobalt complexes have revealed key insights into catalyst behavior. For the bis(arylimidazol-2-ylidene)pyridine cobalt system, it has been discovered that the active catalyst is formed from the pre-catalyst (iPrCNC)CoCH₃. nih.gov The cobalt hydride complex, (iPrCNC)CoH, is generated via hydrogenation of the methyl precursor. nih.gov

A significant aspect of the mechanism for this class of catalysts is the potential for the ligand to be non-innocent, engaging in radical chemistry with the cobalt center. nih.gov Spectroscopic and computational studies have provided evidence for the presence of bis(arylimidazol-2-ylidene)pyridine radicals in reduced cobalt species. nih.govacs.org This ligand-centered radical character can lead to catalyst deactivation pathways, such as the migration of a hydride or alkyl group to the 4-position of the pyridine (B92270) ring. nih.govacs.org This reactivity suggests that the pyridine-based pincer ligand itself is redox-active. nih.gov

Radical Reaction Pathways

The reactivity of stilbene (B7821643) derivatives towards radical species has been investigated to understand their behavior in processes like radical polymerization. The reactivity of the E isomer of α-methylstilbene (1,2-diphenylpropene), an isomer of this compound, towards the benzoyloxy radical has been specifically studied. researchgate.net These studies involve analyzing the end-groups of polymers, such as polymethyl methacrylate, prepared using benzoyl peroxide as the initiator in the presence of the stilbene compound. researchgate.netacs.org The introduction of methyl groups on the stilbene core influences its reactivity towards the attacking radical. researchgate.net The general mechanism of free-radical addition involves the attack of the radical at the less sterically hindered carbon of the double bond, leading to the formation of the more stable radical intermediate. wikipedia.orgmasterorganicchemistry.com

Thermal and Catalytic Isomerization Reactions

Like other stilbene derivatives, this compound can undergo isomerization between its cis (Z) and trans (E) forms. This process can be induced by heat or light (photoisomerization). wiley-vch.de The trans isomer is generally more stable due to reduced steric hindrance compared to the cis isomer. wiley-vch.de

The reversible photoisomerization of this compound moieties has been observed in cellulose (B213188) derivatives. researchgate.net Cellulose this compound-5-carboxylate undergoes a reversible isomerization from the trans to the cis form when irradiated with UV light of λ > 290 nm, and from the cis to the trans form with λ ≈ 250 nm, although the latter conversion may not be complete. researchgate.netrsc.org

The thermodynamic equilibrium between cis and trans isomers can be established at room temperature using catalysts like atomic iodine. For α-methylstilbene, the fraction of the cis-isomer at equilibrium is significantly higher (0.20) than for unsubstituted stilbene (ca. 0.002), indicating that the methyl group alters the relative stability of the isomers. rsc.org This change is attributed to steric interactions that destabilize the planar conformation of the trans isomer more significantly than they affect the already non-planar cis isomer. rsc.org

Equilibration of Cis- and Trans-α-Methylstilbene in the Presence of Catalysts (e.g., Potassium t-Butoxide)

The isomerization of stilbene derivatives is a fundamental reaction in organic chemistry, and the equilibration between cis- and trans- isomers can be achieved using various catalysts. In the case of α-methylstilbene, potassium t-butoxide has been effectively employed to catalyze the equilibration between its cis- and trans- isomers. capes.gov.bracs.orgcapes.gov.bracs.org

Research has demonstrated that heating α-methylstilbene in the presence of a catalytic amount of potassium t-butoxide leads to an equilibrium mixture of cis-α-methylstilbene, trans-α-methylstilbene, and a smaller amount of an isomeric product, 2,3-diphenyl-1-propene (B8393550). acs.org The establishment of this equilibrium allows for the determination of the relative thermodynamic stabilities of the isomers under the reaction conditions.

The equilibration was studied at two different temperatures, 139 ± 1°C and 200 ± 1°C. At these temperatures, the equilibrium composition of the mixture was analyzed, revealing the distribution of the three components. The results indicate that the trans- isomer is the thermodynamically more stable of the two α-methylstilbene isomers, which is expected due to reduced steric hindrance compared to the cis- isomer. acs.org The formation of 2,3-diphenyl-1-propene is attributed to a competing side reaction involving the rearrangement of the carbanionic intermediate formed during the isomerization process. acs.org

The data from the equilibration experiments are summarized in the table below:

Table 1: Equilibrium Composition of α-Methylstilbene Isomerization with Potassium t-Butoxide Catalyst acs.org

Temperature (°C) cis-α-Methylstilbene (%) trans-α-Methylstilbene (%) 2,3-Diphenyl-1-propene (%)
139 ± 1 21.0 76.8 2.2

The mechanism of the isomerization involves the abstraction of a proton by the strong base, potassium t-butoxide, to form a resonance-stabilized carbanion. acs.org Rotation around the central carbon-carbon single bond in this intermediate, followed by reprotonation, allows for the interconversion between the cis and trans forms. The slightly different equilibrium compositions at the two temperatures reflect the temperature dependence of the equilibrium constants for the reactions involved.

Influence of Methyl Substituent on Chemical Reactivity and Selectivity

The presence of a methyl group on the stilbene framework, as in this compound, significantly influences the molecule's chemical reactivity and the selectivity of its reactions. This influence stems from a combination of steric and electronic effects imparted by the methyl substituent.

The methyl group is generally considered to be electron-donating, which can affect the electron density of the aromatic ring and the double bond. libretexts.orgnih.gov However, in the case of this compound, the steric hindrance caused by the ortho-methyl group is a more dominant factor in many of its reactions. vt.edumemtein.com This steric effect arises from the proximity of the methyl group to the ethylenic bridge, which can hinder the approach of reagents and influence the planarity of the molecule. researchgate.net

In copolymerization reactions with maleic anhydride (B1165640), for instance, (E)-2-methylstilbene copolymerizes at a slower rate compared to (E)-4-methylstilbene. memtein.com This reduced reactivity is attributed to the 2-methyl group sterically hindering the cross-propagation step with maleic anhydride. memtein.com Similarly, the introduction of a methyl group at the ortho position is expected to disrupt the conjugation of the stilbene monomer by causing the phenyl ring to twist out of the plane, making the monomer less stable and leading to a less stable transition state during polymerization. vt.edu

The influence of the methyl group on selectivity is evident in methylation reactions. Treatment of (E)-2-methylstilbene with methylsulfinylmethanide (DMSO⁻) demonstrates a notable regioselectivity. rsc.org For short reaction times, methylation occurs preferentially at the α'-position to yield α',2-dimethylstilbene. rsc.org However, longer reaction periods lead to a mixture of α,2-dimethylstilbene and a rearranged sulfoxide (B87167) product. rsc.org This demonstrates that the position of the methyl group on the phenyl ring directs the outcome of the reaction.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
cis-α-Methylstilbene
trans-α-Methylstilbene
Potassium t-butoxide
2,3-Diphenyl-1-propene
(E)-2-Methylstilbene
(E)-4-Methylstilbene
Maleic anhydride
Methylsulfinylmethanide
α',2-Dimethylstilbene
α,2-Dimethylstilbene

Theoretical and Computational Investigations of 2 Methylstilbene

Quantum Chemical Calculation Methodologies

A variety of quantum chemical calculation methodologies have been employed to investigate 2-methylstilbene and its analogs, providing insights into their behavior.

Density Functional Theory (DFT) : DFT methods, including spin-unrestricted DFT, are frequently used for ground-state calculations and to obtain potential energy curves for processes like cis-trans isomerization. researchgate.netncsu.edu For instance, the B3LYP functional with a suitable basis set has been shown to provide excellent agreement with experimental data for related molecules. researchgate.net The MN15 functional has also demonstrated high accuracy for both ground-state properties and electronic excitation energies. researchgate.net

Resolution of Identity Møller-Plesset Perturbation Theory (RI-MP2) and Algebraical Diagrammatic Construction Method to Second Order (RI-ADC(2)) : For exploring different isomerization pathways and excited-state calculations, the combination of RI-MP2 and RI-ADC(2) with a cc-pVTZ basis set has been utilized. researchgate.netresearchgate.net This approach is particularly useful for studying photoinduced processes. researchgate.net

Spin-Flip Time-Dependent Density Functional Theory (SF-TDDFT) : The SF-TDDFT method has proven to be a valuable tool for investigating the photoisomerization of stilbene (B7821643), as it can effectively locate conical intersection points and provide insights into twisted conformations where linear response TDDFT may not be applicable. researchgate.net

Extended Multiconfigurational Quasi-degenerate Perturbation Theory (XMCQDPT2) : Detailed studies of stilbene photoisomerization have been conducted using XMCQDPT2 with a cc-pVTZ basis set, allowing for the direct optimization and scanning of the S1 potential energy surface. acs.org This method helps in characterizing stationary points and transition states in the excited state. acs.org

These computational methods are often used in conjunction with various basis sets, such as the cc-pVTZ and def2-TZVP, to ensure the accuracy of the calculations. researchgate.netacs.orggoogle.com The choice of method and basis set is crucial for obtaining reliable predictions of molecular properties and reaction dynamics. google.com

Electronic Structure Analysis and Excited State Characterization

The electronic structure and excited states of this compound are central to understanding its photochemical behavior. Computational studies have provided significant insights into these aspects.

The introduction of a methyl group at the ortho position in stilbene leads to deviations from planarity, which in turn affects the electronic properties and lifetimes of the excited states. acs.org Theoretical calculations have been used to predict the existence of different ground-state conformers. researchgate.net

The characterization of excited states is crucial for understanding the photophysics and photochemistry of this compound. mdpi.comrsc.orgchemrxiv.org Upon photoexcitation, stilbenes can undergo cis-trans isomerization and, in the case of the cis-isomer, photocyclization to form dihydrophenanthrene. researchgate.net The S1 potential energy surface of stilbene features distinct domains corresponding to the trans, pyramidalized (phantom), and dihydrophenanthrene-cis geometries. acs.org

Computational methods like time-dependent density functional theory (TDDFT) and spin-flip TDDFT (SF-TDDFT) are employed to study the excited states. researchgate.netresearchgate.net For instance, in stilbene, the S1 potential energy curve shows an increase in energy from the trans conformation to the twisted conformation, where it can cross with a doubly excited S2 state. researchgate.net The nature of these excited states, whether they are of valence or Rydberg character, can be accurately predicted using functionals like MN15 within a linear-response TDDFT framework. researchgate.net

The table below summarizes key aspects of the excited state characterization of stilbene derivatives based on computational studies.

PropertyComputational FindingReference
Ground State Conformers Theoretical calculations predict the existence of multiple ground-state conformers. researchgate.net
Excited State Lifetimes Deviations from planarity due to methyl substitution lead to shorter lifetimes of the trans excited states. acs.org
S1 Potential Energy Surface The S1 surface has distinct domains for trans, pyramidalized, and dihydrophenanthrene-cis geometries. acs.org
Excited State Crossing The S1 potential energy curve can cross with a doubly excited S2 state at a twisted conformation. researchgate.net

Potential Energy Surface Mapping for Isomerization and Reaction Pathways

The exploration of potential energy surfaces (PES) is fundamental to understanding the isomerization and reaction pathways of this compound. Computational methods allow for the detailed mapping of these surfaces, revealing the energetic landscape that governs the molecule's transformations. researchgate.netncsu.edu

For stilbene and its derivatives, the primary photochemical reactions are cis-trans isomerization and, for the cis isomer, photocyclization to dihydrophenanthrene. researchgate.netresearchgate.net The PES for the cis-trans isomerization of stilbene has been extensively studied. researchgate.net Upon excitation to the first excited singlet state (S1), the molecule evolves on the S1 PES. The rotation around the central C=C bond leads to a twisted conformation, which is a key intermediate in the isomerization process. researchgate.net

The photocyclization of cis-stilbene (B147466) to dihydrophenanthrene is another important reaction pathway. ias.ac.indcu.ie This process involves an electrocyclic ring closure. researchgate.net The subsequent fate of the dihydrophenanthrene intermediate depends on the reaction conditions; in the presence of an oxidizing agent, it can be converted to phenanthrene (B1679779). researchgate.netdcu.ie

Computational studies, often employing methods like TDDFT, have been instrumental in constructing the PES for these reactions. researchgate.net These studies have helped to correct misconceptions about the shape of the stilbene S1 potential energy surface. acs.org For example, it has been shown that photoisomers are formed through a non-radiative pathway involving a phantom state. researchgate.net

The table below outlines the key reaction pathways and the role of the potential energy surface.

Reaction PathwayDescriptionComputational InsightsReference
Cis-Trans Isomerization Interconversion between the cis and trans isomers upon photoexcitation.The reaction proceeds through a twisted intermediate on the S1 potential energy surface. researchgate.net
Photocyclization Ring closure of the cis isomer to form dihydrophenanthrene.This is an electrocyclic reaction that occurs on the excited-state PES. researchgate.net
Dehydrogenation Oxidation of dihydrophenanthrene to form phenanthrene.This step typically requires an oxidizing agent. researchgate.netdcu.ie

Molecular Dynamics Simulations for Conformational and Excited State Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time evolution of molecular systems, providing insights into conformational changes and excited-state dynamics. wikipedia.orgebsco.com By numerically solving Newton's equations of motion, MD simulations can track the trajectories of atoms and molecules over time, offering a dynamic view of chemical processes. wikipedia.org

In the context of this compound, MD simulations can be used to explore its conformational landscape and the dynamics of its excited states. umich.eduipfdd.de For instance, MD simulations can reveal how the methyl group influences the conformational flexibility of the molecule and how this, in turn, affects its photochemical behavior.

When combined with quantum mechanical methods (QM/MM), MD simulations can provide a more accurate description of the excited-state dynamics. This approach allows for the study of processes like photoisomerization and photocyclization in a more realistic manner, taking into account the dynamic nature of the system. ms-2.de

Femtosecond transient absorption spectroscopy experiments on related stilbene derivatives have revealed rapid torsional relaxation from the initially excited state to a twisted intermediate, which is a key step in the photoisomerization process. acs.org MD simulations can complement these experimental findings by providing a detailed, atomistic picture of these ultrafast events.

The table below highlights the applications of molecular dynamics simulations in the study of this compound.

ApplicationDescriptionInsights GainedReference
Conformational Analysis Exploring the different spatial arrangements of the molecule.Understanding the influence of the methyl group on the molecular structure. umich.edu
Excited State Dynamics Simulating the behavior of the molecule after photoexcitation.Elucidating the mechanisms of photoisomerization and photocyclization. acs.org
QM/MM Simulations Combining quantum mechanics and molecular mechanics.Providing a more accurate description of excited-state processes. ms-2.de

Computational Prediction and Experimental Validation of Spectroscopic and Reactivity Data

A crucial aspect of theoretical and computational chemistry is the ability to predict spectroscopic and reactivity data that can be validated by experimental measurements. acs.orgnih.gov This synergy between theory and experiment is essential for advancing our understanding of molecular systems like this compound.

Computational methods can be used to predict a wide range of properties, including:

Spectroscopic Data : Theoretical calculations can predict absorption and emission spectra, which can be compared with experimental UV-Vis and fluorescence spectra. acs.orgnih.gov For example, the calculation of excitation energies using time-dependent density functional theory (TDDFT) can help in the assignment of experimentally observed spectral bands. researchgate.net

Reaction Rates and Quantum Yields : By mapping the potential energy surfaces and identifying reaction pathways, computational models can estimate reaction rates and quantum yields for photochemical processes like isomerization and photocyclization. nih.govacs.org For instance, the rapid torsional relaxation of trans-α-methylstilbene to a twisted intermediate, observed in femtosecond transient absorption spectroscopy, explains the sharp decrease in its fluorescence quantum yield, a finding that is supported by theoretical predictions. nih.govacs.org

Structural Parameters : Computational methods can provide detailed information about the geometry of the molecule in its ground and excited states, which can be compared with data from X-ray crystallography. acs.org

Recent studies on α-methylstilbene have demonstrated the power of this combined approach. nih.govacs.org X-ray structures of both cis- and trans-α-methylstilbene have been determined and compared with calculated structures. nih.govacs.org Furthermore, steady-state and transient photochemical and spectroscopic results have been compared with theoretical predictions, leading to a deeper understanding of the system's behavior and correcting previous misconceptions about the shape of the stilbene potential energy surface in the S1 state. acs.org

The table below provides examples of how computational predictions for this compound and related compounds are validated by experimental data.

Predicted PropertyExperimental Validation MethodKey FindingsReference
Molecular Structure X-ray CrystallographyComparison of calculated and experimental bond lengths, bond angles, and torsional angles. acs.org
Excitation Energies UV-Vis Absorption and Fluorescence SpectroscopyAssignment of spectral bands and understanding of photophysical properties. acs.orgnih.gov
Excited-State Dynamics Femtosecond Transient Absorption SpectroscopyElucidation of ultrafast relaxation pathways and isomerization mechanisms. nih.govacs.org
Reaction Outcomes Product analysis via chromatography and NMRConfirmation of predicted reaction pathways and product distributions. acs.org

Advanced Derivatives and Analogues of 2 Methylstilbene

Synthesis and Structural Modifications of Substituted 2-Methylstilbenes

The synthesis of substituted 2-methylstilbenes can be achieved through various organic reactions. The Horner-Wadsworth-Emmons reaction is a common method, involving the reaction of a substituted benzyl (B1604629) phosphonate (B1237965) with a substituted benzaldehyde (B42025). memtein.com For instance, (E)-2,4′-dimethylstilbene has been synthesized by reacting diethyl (2-methylbenzyl)phosphonate with p-tolualdehyde. memtein.com Another significant synthetic route is the Heck coupling reaction, which can produce diarylethenes that serve as precursors for more complex structures. academie-sciences.fr

A key structural modification of 2-methylstilbene and its derivatives is oxidative photocyclization, often referred to as the Mallory reaction. mdpi.comnih.gov This process transforms the stilbene (B7821643) core into a phenanthrene (B1679779) structure. The irradiation of cis-stilbene (B147466) derivatives leads to the formation of an unstable dihydrophenanthrene intermediate, which, in the presence of an oxidizing agent like iodine, converts to the stable phenanthrene. nih.govnih.gov The photocyclization of this compound can selectively yield 2-methylphenanthrene (B47528). mdpi.com Similarly, meta-methylstilbene cyclization produces a mixture of 2-methylphenanthrene and 4-methylphenanthrene. mdpi.comnih.gov This method has been utilized to prepare a variety of substituted phenanthrenes from corresponding stilbene precursors. academie-sciences.frrsc.org

Below is a table of selected substituted stilbenes synthesized for various research applications.

Compound NameSynthesis MethodPrecursorsReference
(E)-2-MethylstilbeneHorner-Wadsworth-EmmonsDiethyl (2-methylbenzyl)phosphonate, Benzaldehyde memtein.com
(E)-2,4′-DimethylstilbeneHorner-Wadsworth-EmmonsDiethyl (2-methylbenzyl)phosphonate, p-Toluylaldehyde memtein.com
(E)-3,4′-DimethylstilbeneHorner-Wadsworth-EmmonsDiethyl (4-methylbenzyl)phosphonate, m-Toluylaldehyde memtein.com
trans-o-MethylstilbeneGrignard Reactiono-Methylbenzylmagnesium bromide, Phenylacetaldehyde sci-hub.se

This compound-Based Liquid Crystals

While this compound itself is a building block for polymers, its isomer, α-methylstilbene, is a crucial component in the design of high-performance liquid crystals. The introduction of a methyl group, either on the phenyl ring (as in this compound) or on the ethylenic bridge (α-methylstilbene), is a key strategy for manipulating the mesomorphic properties of these materials.

Several series of α-methylstilbene-tolane liquid crystals have been synthesized and studied for their liquid crystalline behavior. researchgate.netucf.edu These molecules typically consist of an α-methylstilbene core linked to a tolane unit, often with various alkyl and fluoro substituents. ucf.edu The synthesis often involves a Heck reaction to create the stilbene core, followed by a Sonogashira coupling to introduce the tolane moiety. ucf.edu

The inclusion of the α-methyl group on the ethylenic bridge and lateral methyl groups on the phenyl rings plays a critical role in lowering the melting points and widening the nematic temperature range of these liquid crystals. ucf.edu For example, comparing fluorinated stilbene-tolane liquid crystals with their fluorinated α-methylstilbene-tolane analogues shows that the α-methyl group can lower the melting point by at least 60°C and the clearing temperature by 40°C, resulting in a 20°C wider nematic range. ucf.edu Compounds containing a lateral methyl group at the 3'-position of the central phenyl ring exhibit particularly low melting points and broad nematic ranges. ucf.edu All the synthesized α-methylstilbene-tolane compounds typically display an enantiotropic nematic phase. researchgate.netucf.edu

The table below presents the phase transition temperatures for a series of synthesized α-methylstilbene-tolane liquid crystals.

Table: Phase Transitions of 4-[2-(4-alkylphenyl)-1-ethynyl]-4′-fluoro-α-methylstilbenes Cr = Crystalline, N = Nematic, I = Isotropic, T = Temperature (°C), ΔH = Enthalpy (kcal/mol)

CompoundnCr-N (T / ΔH)N-I (T / ΔH)Reference
3a2160.7 / 5.2179.8 / 0.1 ucf.edu
3b3155.3 / 5.8185.0 / 0.1 ucf.edu
3c4142.1 / 4.7174.5 / 0.1 ucf.edu
3d5134.8 / 5.2176.3 / 0.1 ucf.edu
3e6130.6 / 6.0169.5 / 0.1 ucf.edu

Design of High Birefringence Liquid Crystalline Systems

The incorporation of the α-methylstilbene moiety into the core structure of liquid crystals (LCs) is a strategic design choice aimed at optimizing their physical properties for advanced display and photonic applications. ucf.edunycu.edu.tw High birefringence (Δn) is a critical parameter for devices like reflective liquid crystal displays, polymer-dispersed liquid crystals (PDLCs), and laser beam steering systems, as it allows for a reduction in the device's cell gap, leading to faster response times. nycu.edu.twresearchgate.netmdpi.com

A significant challenge in developing high Δn materials, which typically require long, conjugated molecular structures, is their tendency to have high melting points and poor solubility. nycu.edu.tw The introduction of a methyl group on the alpha-carbon of the stilbene bridge (the α-methylstilbene core) effectively addresses this issue. This substitution disrupts the planarity of the molecule, which in turn lowers the melting point and reduces the crystallization tendency. ucf.edupsu.edu

Research has focused on synthesizing various series of α-methylstilbene-based liquid crystals to investigate the structure-property relationships. One study synthesized six series of α-methylstilbene derivatives, including those with amino, cyano, and isothiocyanato terminal groups. tandfonline.com It was found that the isothiocyanato-based compounds exhibited significantly lower melting and clearing temperatures compared to their cyano and amino counterparts, while still maintaining high birefringence values ranging from 0.16 to 0.46. nycu.edu.twtandfonline.com For instance, some 4-(4-alkylphenyl)-4′-isothiocyanato-α-methylstilbenes not only show a wide nematic range but also exhibit a smectic A phase for longer alkyl chain variants. nycu.edu.tw

Further design involves creating more complex conjugated systems, such as α-methylstilbene-tolane liquid crystals. ucf.edu The synthesis of three series of fluorinated α-methylstilbene-tolane compounds demonstrated that introducing a lateral methyl group on one of the phenyl rings further helps in lowering the melting point and widening the nematic range. ucf.edu These compounds, which exhibit an enantiotropic nematic phase, are considered promising for applications in PDLC displays and laser beam steering. ucf.edu

The following table summarizes the thermal properties of a series of 4-(4-alkylphenyl)-4'-substituted-α-methylstilbenes, illustrating the effect of the terminal group on the mesomorphic behavior.

Table 1: Phase Transition Temperatures for 4-(4-alkylphenyl)-4'-substituted-α-methylstilbenes

Alkyl Group (n-pentyl)Terminal Group (Y)Melting Temp. (°C)Clearing Temp. (°C)Mesophase
C5H11-NH2134.7158.4Nematic
C5H11-CN100.1106.5Nematic
C5H11-NCS77.1120.3Nematic

Data sourced from Chin-Yen Chang et al. (2009). nycu.edu.tw

Heterocyclic Analogues of this compound and their Photophysical Properties

Replacing one or both of the phenyl rings in the stilbene scaffold with heterocyclic systems creates analogues with distinct photophysical properties, driven by altered electronic structures. dcu.iewmich.edu Azastilbenes, where a CH group in a phenyl ring is substituted by a nitrogen atom, are a prominent class of such analogues. ias.ac.inresearchgate.net

The introduction of heteroatoms modifies the π-conjugated system, influencing absorption and emission characteristics. A notable strategy in the design of fluorescent materials is the creation of "push-pull" systems within the azastilbene skeleton. This involves attaching an electron-donating group (EDG) to one end of the conjugated system and an electron-withdrawing group (EWG) to the other. ias.ac.inresearchgate.net

One study reported the synthesis of five push-pull azastilbenes using N-alkyl and O-alkyl groups as EDGs and a sulfonic acid group as the EWG. ias.ac.in These compounds were synthesized through the condensation of sulfanilic acid and various benzaldehyde derivatives. ias.ac.in The resulting molecules exhibited solid-state fluorescence in five different colors, from blue to orange, with promising quantum yields. ias.ac.inresearchgate.net The variation in color is directly attributable to the nature of the substituent. For example, replacing an oxygen-based donor (like -OH or -OCH3) with a stronger nitrogen-based donor (like -N(CH3)2) causes a significant red-shift in both the absorption and emission spectra. ias.ac.in This is because the nitrogen-based groups have a greater electron-donating ability, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ias.ac.in

The photophysical properties of these push-pull azastilbenes are summarized in the table below.

Table 2: Solid-State Photophysical Data for Push-Pull Azastilbene Derivatives

CompoundElectron Donating Group (R)Absorption λmax (nm)Emission λem (nm)Fluorescence ColorQuantum Yield (ΦF)
1 -OH410474Blue0.08
2 -OCH3418469Bright-Blue0.15
3 -OCH2CH3411537Green0.11
4 -N(CH3)2461568Yellow0.61
5 -N(CH2CH3)2455540, 630Orange0.84

Data sourced from Pumsak Ruanwas et al. (2015). ias.ac.inresearchgate.net

Other heterocyclic analogues, such as those containing furan (B31954) or thiophene (B33073) rings, also undergo interesting photochemical reactions. The photocyclization of furyl- and thienylethenes in the presence of an oxidizing agent like iodine can produce phenanthrene-like polycyclic aromatic compounds. dcu.ie The study of these heterocyclic systems is crucial for developing novel photoluminescent materials and photoswitches. wmich.edu

Impact of Structural Modifications on Photophysical and Reactivity Profiles

Structural modifications to the stilbene core, such as the introduction of substituents on the phenyl rings or the alkene bridge, have a profound impact on the molecule's photophysical and photochemical behavior. nih.govum.es

One of the most studied reactions of stilbenes is the oxidative photocyclization to form phenanthrenes, often referred to as the Mallory reaction. researchgate.netnih.gov The efficiency and regioselectivity of this reaction are highly sensitive to the type and position of substituents. For example, the photocyclization of stilbenes bearing fluoro, chloro, bromo, methoxy, methyl, and trifluoromethyl groups proceeds in good yields. sci-hub.se However, the reaction fails for stilbenes with nitro, acetyl, or dimethylamino substituents. nih.gov

The position of the substituent dictates the structure of the product. An ortho-substituted stilbene gives a 1-substituted phenanthrene, while a para-substituted stilbene yields a 3-substituted phenanthrene. sci-hub.se In the case of meta-substituted stilbenes, such as m-methylstilbene, photocyclization produces a mixture of 2- and 4-substituted phenanthrenes, which are often difficult to separate. nih.govsci-hub.se

The introduction of a methyl group at the ortho position (this compound) versus the α-position on the bridge (α-methylstilbene) leads to different reactivity profiles. The photocyclization of 2-methoxystilbene (B11945914) can proceed via a non-oxidative pathway involving the elimination of methanol (B129727) to yield phenanthrene. dcu.ie In contrast, the cyclization of 2-methylstilbenes with the expulsion of a methyl group is an oxidative process. dcu.ie

The steric hindrance introduced by an α-methyl group significantly alters the molecule's excited-state dynamics. A study comparing trans-stilbene (B89595) with trans-α-methylstilbene found that the methyl group forces the phenyl rings to be more twisted in the ground state. nih.gov This pre-distortion facilitates a much faster torsional relaxation in the excited state, with a rate constant (k_tp) of 2.9 × 10¹² s⁻¹. This rapid relaxation pathway explains the dramatically lower fluorescence quantum yield of t-α-methylstilbene compared to t-stilbene. nih.gov

The following table compares the product yields of phenanthrene formation from various substituted stilbenes under specific oxidative photocyclization conditions.

Table 3: Phenanthrene Yields from Photocyclization of Substituted Stilbenes

Stilbene DerivativeSubstituentPositionYield (%)
4-Fluorostilbene-Fpara85
4-Chlorostilbene-Clpara80
4-Bromostilbene-Brpara72
4-Methylstilbene-CH3para80
3-Methylstilbene-CH3meta82 (mixture)
This compound-CH3ortho55
4-Phenylstilbene-C6H5para80

Data sourced from C. S. Wood and F. B. Mallory (1964). sci-hub.se

These findings demonstrate that even subtle structural changes can be used to fine-tune the photophysical properties and control the chemical reactivity of stilbene derivatives, enabling their application in diverse fields from materials science to synthetic chemistry.

Applications of 2 Methylstilbene in Materials Science and Catalysis Research

Advanced Polymeric Materials Applications

While the broader class of stilbene (B7821643) derivatives has been explored for applications in photopolymerization, current research into photocurable polymer nanocomposites for light-initiated 3D printing (DLP) primarily focuses on other functionalized stilbenes. For instance, studies describe newly synthesized pentafluorostilbene derivatives for their applicability as photosensitizers for iodonium (B1229267) salts to initiate cationic, radical, and hybrid photopolymerization. researchgate.nettandfonline.com These photoinitiating systems are then applied in the preparation of photocurable polymer nanocomposites using DLP 3D printing technology. researchgate.netresearchgate.net The effectiveness of these systems is evaluated through kinetic studies and analysis of the mechanical properties of the final 3D-printed objects. researchgate.nettandfonline.com However, specific research detailing the use of 2-Methylstilbene in this particular application is not extensively covered in the available literature, which tends to focus on more highly substituted derivatives like pentafluorostilbenes. researchgate.nettandfonline.comresearchgate.net

This compound is a key monomer in the synthesis of semi-rigid polymeric systems. d-nb.info Stilbene-containing polymers are noted for their versatility and the unusual rigidity imparted to the polymer backbone, which arises from the steric repulsion of the pendent phenyl rings. vt.edu The copolymerization of (E)-2-methylstilbene with maleic anhydride (B1165640) results in a strictly alternating copolymer. d-nb.inforesearchgate.net This alternating structure is a consequence of the fact that neither stilbene nor maleic anhydride readily homopolymerizes due to steric hindrance. vt.edu

The position of the methyl group on the stilbene phenyl ring significantly influences the properties of the resulting polymer. Research comparing various methyl-substituted stilbenes found that ortho-substituted monomers, such as this compound, copolymerize at a markedly slower rate. d-nb.info This reduced reactivity is attributed to steric interactions from the ortho-methyl group, which forces the phenyl group out of plane with the ethylene (B1197577) double bond, leading to a loss of conjugation. d-nb.info

Despite the slower polymerization rate, this steric hindrance is crucial for the final polymer's properties. The resulting poly(this compound-alt-maleic anhydride) copolymers exhibit a semi-rigid structure. d-nb.info This rigidity stems from the highly contorted structure and hindered rotation along the polymer backbone. d-nb.inforesearchgate.net This inefficient chain packing can lead to an increase in nanoporosity and higher surface areas, making these semi-rigid copolymers a distinct class of materials with properties not achievable with more flexible polymers. d-nb.inforesearchgate.net The weight-average molecular weights of these types of copolymers can range from 3,000 to over 1,000,000 g/mol . researchgate.net Thermogravimetric analysis shows these polymers begin to experience 5% weight loss at around 290°C, and no glass transition or crystalline melting temperatures are typically observed between 0°C and 250°C. vt.eduresearchgate.net

Table 1: Effect of Methyl Substituent Position on Stilbene-Maleic Anhydride Copolymerization Rate
Stilbene MonomerSubstituent PositionRelative Copolymerization RateReason for Rate Difference
(E)-2-MethylstilbeneOrthoSignificantly SlowerSteric hindrance from the ortho-methyl group reduces conjugation and reactivity. d-nb.info
(E)-3-MethylstilbeneMeta- (Reference)-
(E)-4-MethylstilbeneParaFasterInductively electron-donating character leads to a more reactive stilbene radical. d-nb.info

Liquid Crystal Applications

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, making them foundational to technologies like displays and other optoelectronic devices. uptti.ac.innih.gov The alignment of the molecules in a nematic phase can be controlled by an electric field, which is the basic principle behind most liquid crystal displays (LCDs). uptti.ac.in Research in this field is extensive, with investigations into enhancing LC properties for various applications by doping them with nanoparticles or by synthesizing novel LC molecules (mesogens). nih.govresearchgate.net While stilbene and its derivatives are known for their optical properties, and molecules with similar rigid, rod-like structures are often used to create liquid crystalline phases, specific studies detailing the synthesis and application of this compound as a mesogen in liquid crystal formulations for optoelectronic devices are not prominent in the reviewed scientific literature. d-nb.infoacs.org The development of LCs for devices often involves complex molecular structures, including those with multiple rings and specific terminal groups to induce and stabilize the desired mesophases. uptti.ac.inwpo-altertechnology.com

Catalytic Applications

Photopolymerization is a process that uses light to initiate a chain reaction to form a polymer. mdpi.com The efficiency of this process relies heavily on a photoinitiating system (PIS), which generates reactive species (like radicals or cations) upon light exposure. mdpi.comuba.ar Two-component and three-component systems are often developed to enhance efficiency and to be active under specific light sources, such as LEDs. mdpi.comuba.ar

In this context, certain stilbene derivatives have been investigated for their role as photosensitizers, particularly for iodonium salts. researchgate.nettandfonline.com The stilbene derivative absorbs light and then transfers energy to the iodonium salt, which then decomposes to generate the initiating species. tandfonline.com Research has demonstrated the effectiveness of pentafluorostilbene derivatives in this role for initiating radical, cationic, and hybrid photopolymerization processes. researchgate.nettandfonline.com However, the available scientific literature does not specifically detail the development or application of this compound within such photoinitiating systems. The focus remains on stilbenes with different functional groups designed to optimize light absorption and energy transfer properties for efficient polymerization. researchgate.nettandfonline.commdpi.com

Role as a Substrate in Homogeneous and Heterogeneous Catalysis

This compound, as a substituted stilbene, serves as an important substrate in various catalytic reactions, offering insights into catalyst activity, selectivity, and reaction mechanisms. Its utility is particularly notable in the fields of homogeneous and heterogeneous catalysis, where it is used to probe the efficacy of novel catalysts for reactions such as hydrogenation and carbon-carbon bond formation.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. This compound is frequently employed as a model substrate to evaluate the performance of newly developed soluble transition metal catalysts, especially for challenging reactions like the hydrogenation of sterically hindered alkenes.

Research into base metal catalysts, which are more earth-abundant and cost-effective than their precious metal counterparts, has utilized trans-methylstilbene to test catalytic activity. For instance, bis(arylimidazol-2-ylidene)pyridine cobalt and iron complexes have been shown to be effective pre-catalysts for the hydrogenation of unactivated, sterically hindered alkenes. In these studies, trans-methylstilbene is used as a benchmark substrate to compare the activity of different catalyst congeners. savemyexams.comillinois.edu

A study involving a bis(arylimidazol-2-ylidene)pyridine cobalt methyl complex, ((iPrCNC)CoCH3), demonstrated its effectiveness as a pre-catalyst for hydrogenating challenging alkenes. savemyexams.com Under 4 atm of H₂ pressure at 22 °C, this cobalt complex successfully hydrogenated trans-methylstilbene, achieving complete conversion. savemyexams.com This high activity highlights the potential of first-row transition metals in catalytic processes traditionally dominated by precious metals. nih.gov The comparison with an analogous iron dinitrogen complex, (iPrCNC)Fe(N₂)₂, revealed that the cobalt catalyst was more active for this particular substrate. savemyexams.com

The data below summarizes the catalytic hydrogenation of trans-methylstilbene with these iron and cobalt pre-catalysts.

Table 1: Catalytic Hydrogenation of trans-Methylstilbene All reactions were conducted with 5 mol% of the metal complex in a benzene (B151609) solution with 4 atm of H₂ at 22 °C.

Catalyst PrecursorSubstrateTime (h)Conversion (%)
(iPrCNC)Fe(N₂)₂trans-Methylstilbene135
(iPrCNC)CoCH₃trans-Methylstilbene1>98
Data sourced from Organometallics 2013, 32 (19), pp 5328–5341. savemyexams.com

Beyond hydrogenation, this compound is also a product and substrate in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction. The synthesis of (E)-2-Methylstilbene has been achieved with good yields through the reaction of aryl halides and alkenes using a palladium N-heterocyclic carbene (NHC) catalyst system generated in situ. libretexts.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. chemistrystudent.com This setup offers advantages in catalyst separation and recycling. The mechanism involves the adsorption of reactants onto the catalyst's active sites, reaction on the surface, and subsequent desorption of the products. mmerevise.co.uklibretexts.org

While studies focusing specifically on this compound in classic heterogeneous catalysis are less common than for simpler alkenes like ethene, the principles of alkene hydrogenation apply. mmerevise.co.uk In a typical heterogeneous hydrogenation, an alkene like this compound would adsorb onto the surface of a solid metal catalyst such as palladium, platinum, or nickel. libretexts.orglibretexts.org The diatomic hydrogen molecule also adsorbs onto the metal surface and dissociates into hydrogen atoms. These atoms then add across the double bond of the adsorbed alkene in a stepwise manner before the resulting saturated molecule desorbs from the surface. libretexts.org

A more direct application involving stilbene derivatives is seen in systems that bridge homogeneous and heterogeneous catalysis. An example is the use of palladium nanoparticles immobilized on a solid support, such as functionalized poly(vinyl chloride) (PVC-Py-Pd0), to catalyze the Heck reaction. asianpubs.org In one study, this heterogenized catalyst was used to couple various aryl halides with styrene. Although this compound was not the specific substrate, this system demonstrates how a reaction traditionally performed homogeneously can be adapted to a heterogeneous format. The solid-supported catalyst is easily filtered from the reaction mixture, allowing for simple recovery and reuse, which is a key advantage of heterogeneous systems. asianpubs.org Such approaches combine the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous ones.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Strategies for 2-Methylstilbene Derivatives

The synthesis of stilbene (B7821643) derivatives has traditionally relied on well-established methods like the Wittig and Horner-Wadsworth-Emmons reactions. nih.govwiley-vch.de However, the drive towards greener and more efficient chemical processes necessitates the development of novel synthetic routes.

Future research will likely focus on:

Catalytic C-H Activation/Alkenylation: Direct arylation of vinylarenes with substituted benzenes using transition metal catalysts, such as rhodium, presents a promising atom-economical approach. acs.org Research into optimizing these catalytic systems to favor the formation of this compound derivatives from readily available starting materials could significantly improve synthetic efficiency.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in organic synthesis. Exploring its use in classic stilbene syntheses, such as the Heck or Suzuki coupling, could lead to more sustainable protocols for this compound production.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Adapting existing synthetic methods or developing new ones for the continuous production of this compound derivatives would be a significant advancement for industrial applications.

Biocatalysis: The use of enzymes to catalyze the formation of the stilbene backbone offers a highly selective and environmentally benign alternative to traditional chemical methods. While challenging, the discovery or engineering of enzymes capable of producing 2-methylated stilbenes would be a breakthrough in sustainable chemistry.

A key challenge in the synthesis of this compound derivatives is controlling the E/Z stereoselectivity of the double bond. Future synthetic strategies will need to address this to provide pure isomers for specific applications.

Deeper Mechanistic Understanding of Complex Photochemical and Catalytic Processes

The photochemistry of stilbenes is a rich and complex field, characterized by cis-trans isomerization and photocyclization reactions. nih.gov The methyl group in this compound introduces steric hindrance that influences these processes in unique ways.

Key areas for future investigation include:

Photocyclization Dynamics: The Mallory reaction, the photocyclization of stilbenes to form phenanthrenes, is a powerful synthetic tool. nih.govmdpi.com A deeper understanding of how the 2-methyl group directs the regioselectivity of this cyclization is needed. nih.gov Computational studies combined with time-resolved spectroscopy could elucidate the transition states and intermediates involved, allowing for more predictable and controlled syntheses of specific phenanthrene (B1679779) derivatives. The traditional view of photochemical reaction mechanisms often involves an excited state path similar to the ground state. However, recent findings suggest that photochemical decay channels often correspond to conical intersection points, which are central to the mechanistic photochemistry. iupac.org

Triplet State Quenching: The interaction of excited state stilbenes with molecular oxygen is a fundamental process. Studies on α-methylstilbene have revealed a duality in the mechanism of triplet state quenching by oxygen. dntb.gov.ua Further research is needed to fully understand the photophysical processes and the role of intermediates in the photoisomerization of this compound.

Catalytic Hydrogenation: this compound serves as a substrate in the development of new hydrogenation catalysts. For instance, cobalt complexes have been shown to be effective pre-catalysts for the hydrogenation of sterically hindered alkenes like trans-methylstilbene. nih.gov Future work could involve designing more active and selective catalysts for the reduction of the double bond in this compound, potentially leading to the synthesis of chiral bibenzyl derivatives. Iridium complexes have also been used to catalyze the hydrogenation of trans-methylstilbene. acs.org

Catalyst SystemSubstrateKey Findings
Bis(arylimidazol-2-ylidene)pyridine cobalt methyl complextrans-MethylstilbeneEffective pre-catalyst for hydrogenation of sterically hindered alkenes. nih.gov
N,P-Iridium complextrans-MethylstilbeneUsed in competition experiments to study chemoselective hydrogenation. acs.org
Pd nanoparticles on green supporttrans-α-methylstilbeneAchieved 33% conversion in THF at 70 °C. rsc.org

Exploration of New Applications in Advanced Functional Materials and Nanotechnology

The unique structural and photophysical properties of this compound make it an attractive building block for advanced functional materials.

Emerging opportunities lie in:

Liquid Crystalline Polymers: Mesogenic epoxy monomers based on structures like p-bis(2,3-epoxypropoxy)-α-methylstilbene (DOMS) have been used to create liquid crystalline epoxy networks. tandfonline.comosti.govunina.it These materials exhibit fascinating thermal and mechanical properties. tandfonline.comosti.gov Future research could focus on tuning the properties of these networks by incorporating different this compound derivatives, leading to new materials for sensors, actuators, and smart coatings. tandfonline.com

Molecular Switches and Rotaxanes: The photoisomerization of stilbene derivatives can be harnessed to create molecular switches. The (Z)-α-methylstilbene unit has been successfully used as a bulky stopper in the synthesis of memtein.comrotaxanes, where the isomerization between the E and Z forms can be used to control the assembly and disassembly of the molecular machine. acs.org

Nanoparticle Functionalization: Nanotechnology offers new possibilities for drug delivery and materials science. chemisgroup.useuropa.euregmednet.com Stilbene derivatives could be used to functionalize nanoparticles, imparting specific optical or biological properties. Investigating the attachment of this compound derivatives to various nanoparticle surfaces could lead to novel hybrid materials with applications in bioimaging or targeted therapy.

Integrated Experimental and Computational Approaches for Predictive Design

The synergy between experimental synthesis and computational modeling is becoming increasingly crucial for the rational design of new molecules with desired properties.

Future efforts in this area should include:

QSAR and DFT Studies: Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) calculations can be used to predict the biological activity and physicochemical properties of this compound derivatives. researchgate.net For example, such studies could help in designing new this compound-based compounds with enhanced anticancer or neuroprotective activities.

Modeling Photochemical Pathways: Advanced computational methods can be employed to map the potential energy surfaces of the excited states of this compound. researchgate.net This can provide invaluable insights into the mechanisms of photoisomerization and photocyclization, guiding the design of molecules with specific photochemical behaviors.

Predicting Material Properties: Computational simulations can be used to predict the bulk properties of materials derived from this compound, such as the thermal and mechanical characteristics of liquid crystalline polymers. This predictive capability can accelerate the discovery of new materials with tailored functionalities.

Investigation of Steric and Electronic Effects on Advanced Reactivity

The interplay of steric and electronic effects is fundamental to the reactivity of this compound. A systematic investigation of these effects will provide a deeper understanding and enable more precise control over its chemical transformations.

Future research should explore:

Q & A

Q. How should researchers document failed experiments or non-reproducible results?

  • Methodological Answer : Publish negative results in supplementary materials with detailed failure analysis (e.g., moisture sensitivity, catalyst deactivation). Use platforms like Zenodo to archive raw data, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.